molecular formula C15H20N2O B15195077 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol CAS No. 94071-13-3

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol

Cat. No.: B15195077
CAS No.: 94071-13-3
M. Wt: 244.33 g/mol
InChI Key: JGXRNUZQPOXGCW-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-butanol is a polycyclic heterocyclic compound featuring a pyridoindole core substituted with a butanol group at position 1. The pyridoindole scaffold is notable for its presence in bioactive alkaloids and synthetic intermediates, such as rutaecarpine derivatives . The butanol substituent likely influences solubility, bioavailability, and receptor interactions compared to other functional groups on the same core.

Properties

CAS No.

94071-13-3

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-ol

InChI

InChI=1S/C15H20N2O/c18-10-4-3-7-14-15-12(8-9-16-14)11-5-1-2-6-13(11)17-15/h1-2,5-6,14,16-18H,3-4,7-10H2

InChI Key

JGXRNUZQPOXGCW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted indole derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving estrogen receptors.

    Medicine: Explored as a potential anti-cancer agent due to its ability to modulate estrogen receptors and inhibit cancer cell proliferation.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol involves its interaction with estrogen receptors. By binding to these receptors, the compound can modulate their activity, leading to the inhibition of cancer cell growth. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-1-butanol, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula CAS Number Key Applications/Source References
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid Carboxylic acid at position 3 C₁₂H₁₂N₂O₂ 6052-68-2 Isolated from Angelica biserrata; used in life sciences research
1-(2-Nitrophenyl)-derivative (TFA salt) 2-Nitrophenyl at position 1 C₁₇H₁₅N₃O₂ (free amine) N/A Evaluated as thyroid iodine transport inhibitors; NMR and HPLC characterized
1-(4-Nitrophenyl)-derivative (TFA salt) 4-Nitrophenyl at position 1 C₁₇H₁₅N₃O₂ (free amine) N/A Same as above; distinct NMR shifts (δ 3.04–3.11, 6.14)
2-Methyl-1-phenyl derivative 2-Methyl and 1-phenyl substitutions C₁₈H₁₈N₂ 3790-46-3 Structural analog with enhanced lipophilicity; potential pharmacological applications
2-Benzoyl derivative Benzoyl group at position 2 C₁₉H₁₆N₂O 101716-70-5 Intermediate in synthetic chemistry; relevance to alkaloid derivatization
Base pyridoindole core (e.g., compound 12 ) Unsubstituted or minimal substituents C₁₁H₁₂N₂ N/A Used in α-arylation/N-alkylation reactions; foundational structure for synthetic pathways

Functional Group Influence on Properties

  • Butanol vs. Carboxylic Acid (CAS 6052-68-2): The butanol group enhances hydrophilicity compared to the carboxylic acid, which may improve blood-brain barrier penetration. The carboxylic acid derivative is naturally occurring in plants and is utilized in biochemical studies .
  • Aromatic Substitutions (Nitrophenyl, Benzoyl): Nitrophenyl derivatives (e.g., compounds 229 and 230 ) exhibit strong electron-withdrawing effects, altering electronic density and binding affinity in biological systems. These compounds demonstrated thyroid-targeted activity in preclinical studies .

Biological Activity

2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol is a compound belonging to the class of harmala alkaloids. These alkaloids are known for their diverse biological activities, including neuroprotective effects, potential anti-cancer properties, and interactions with neurotransmitter systems. This article reviews the biological activity of this compound based on recent research findings.

  • Chemical Formula : C15H16N2O4
  • Molecular Weight : 288.2985 g/mol
  • CAS Number : 94071-13-3

Neuroprotective Effects

Research indicates that compounds within the harmala alkaloid class exhibit neuroprotective properties. Specifically, studies have shown that 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole derivatives can act as antagonists at NMDA receptors, which are critical for synaptic plasticity and memory function. For instance, a related compound demonstrated an IC50 value of 50 nM at the NR1A/2B receptor subtype .

Anti-Cancer Properties

Preliminary studies suggest that harmala alkaloids possess anti-cancer potential. The mechanism appears to involve the induction of apoptosis in tumor cells through various pathways:

  • Mitochondrial Pathways : Upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors such as Bcl-2.
  • Caspase Activation : Increased activity of Caspase-3 and Caspase-9 leading to programmed cell death .

Antimicrobial Activity

Some studies have reported that harmala alkaloids exhibit antibacterial effects against various pathogens. While specific data on this compound is limited, its structural relatives have shown promise in inhibiting bacterial growth.

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rodent models of neurodegeneration, administration of 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole derivatives resulted in significant improvements in cognitive function and reduced neuronal loss compared to control groups. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines treated with harmala alkaloids demonstrated a marked decrease in cell viability. The compounds induced apoptosis and inhibited cell proliferation effectively at micromolar concentrations. These findings warrant further exploration into their therapeutic potential against various cancers .

Summary Table of Biological Activities

Activity TypeMechanismReference
NeuroprotectionNMDA receptor antagonism
Anti-CancerInduction of apoptosis via mitochondrial pathways
AntimicrobialInhibition of bacterial growth

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